What is the chemical structure of 7-Deazaadenosine 5'-phosphate?
What is the chemical structure of 7-Deazaadenosine 5'-phosphate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaadenosine 5'-phosphate, also known as Tubercidin (B1682034) 5'-phosphate or 7-Deaza-AMP, is a synthetic analog of adenosine (B11128) 5'-monophosphate (AMP). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its mechanism of action and its role in cellular signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
The core structural feature of 7-Deazaadenosine 5'-phosphate is the substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This modification confers unique chemical and biological properties to the molecule, including altered hydrogen bonding capabilities in the major groove of DNA and increased resistance to enzymatic degradation.[1] These characteristics make it a valuable tool for studying biological processes involving AMP and a promising scaffold for the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of 7-Deazaadenosine 5'-phosphate is characterized by a pyrrolo[2,3-d]pyrimidine base linked to a ribose sugar, which is in turn phosphorylated at the 5' position. This modification of the purine ring system distinguishes it from its natural counterpart, adenosine 5'-monophosphate.
Structural Comparison with Adenosine 5'-phosphate
The key difference between 7-Deazaadenosine 5'-phosphate and adenosine 5'-phosphate lies in the replacement of the N7 atom with a CH group. This seemingly minor change has significant implications for the molecule's conformation and its interactions with biomolecules.
Caption: Structural relationship between Adenosine 5'-phosphate and 7-Deazaadenosine 5'-phosphate.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Deazaadenosine 5'-phosphate and its related compounds is presented in the table below.
| Property | 7-Deazaadenosine (Tubercidin) | 7-Deazaadenosine 5'-phosphate | 7-Deazaadenosine 5'-triphosphate |
| Molecular Formula | C₁₁H₁₄N₄O₄ | C₁₁H₁₅N₄O₇P | C₁₁H₁₇N₄O₁₃P₃ |
| Molecular Weight | 266.25 g/mol | 346.22 g/mol | 506.10 g/mol [2] |
| Appearance | White to off-white solid | Data not readily available | Data not readily available |
| Solubility | Soluble in DMSO | Water soluble | Soluble in water |
| Storage Conditions | Powder: -20°C | -20°C | -20°C or below[2] |
Synthesis and Experimental Protocols
The synthesis of 7-Deazaadenosine 5'-phosphate can be achieved through both chemical and enzymatic methods. The nucleoside precursor, 7-deazaadenosine (tubercidin), can be phosphorylated to yield the desired monophosphate.
Chemical Synthesis of 7-Deazaadenosine Analogs
A general approach for the synthesis of 7-substituted-7-deaza-adenosine derivatives involves the following key steps, which can be adapted for the synthesis of the parent compound.[3]
-
Protection of the Ribose Moiety: The hydroxyl groups of the ribose sugar are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like tert-butyldimethylsilyl (TBS).
-
Glycosylation: The protected ribose is coupled with a suitable 7-deazapurine base derivative. The Mitsunobu reaction is a commonly employed method for this step.
-
Functionalization of the Purine Ring (if necessary): For analogs with substitutions on the purine ring, reactions such as Sonogashira or Suzuki cross-coupling can be performed.
-
Deprotection: The protecting groups on the ribose are removed to yield the final nucleoside.
-
Phosphorylation: The 5'-hydroxyl group of the nucleoside is phosphorylated to give the 5'-monophosphate. This can be achieved using phosphorylating agents like phosphorus oxychloride (POCl₃).
Enzymatic Phosphorylation of Tubercidin
An alternative and often more specific method for the synthesis of 7-Deazaadenosine 5'-phosphate is through enzymatic phosphorylation of tubercidin.
Protocol: Enzymatic Phosphorylation of Tubercidin
This protocol is a general guideline based on enzymatic phosphorylation of nucleosides.[4]
Materials:
-
Tubercidin
-
ATP (as a phosphate donor)
-
A suitable nucleoside kinase (e.g., from a microbial source like Erwinia herbicola)[4]
-
Reaction buffer (e.g., 0.2 M acetate (B1210297) buffer, pH 4.5)[4]
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing tubercidin and a molar excess of ATP in the reaction buffer.
-
Add the nucleoside kinase to the reaction mixture to initiate the phosphorylation reaction.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., several hours to overnight), monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a quenching solution.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Purify the 7-Deazaadenosine 5'-phosphate from the supernatant using an appropriate chromatography method, such as anion-exchange HPLC.
-
Lyophilize the purified fractions to obtain the final product.
MTT Assay for Cytotoxicity of Nucleoside Analogs
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] This protocol can be used to evaluate the cytotoxic effects of 7-Deazaadenosine 5'-phosphate or its analogs.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
7-Deazaadenosine 5'-phosphate or analog solution
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the diluted compound solutions to the cells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[5][6]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Biological Activity and Signaling Pathways
7-Deazaadenosine 5'-phosphate and its derivatives exhibit a range of biological activities, primarily by acting as mimics of their natural adenosine counterparts and interfering with various enzymatic processes and signaling pathways.
Mechanism of Action: Competitive Inhibition
As an analog of AMP, 7-Deazaadenosine 5'-phosphate can act as a competitive inhibitor of enzymes that utilize AMP as a substrate or an allosteric regulator.[8][9] It can bind to the active site or regulatory sites of these enzymes, thereby preventing the binding of the natural substrate and inhibiting the enzyme's activity.
Role in Signaling Pathways
AMP-Activated Protein Kinase (AMPK) Signaling:
AMPK is a crucial energy sensor that is activated by an increase in the cellular AMP:ATP ratio.[10][11] As an AMP analog, 7-Deazaadenosine 5'-phosphate has the potential to modulate the AMPK signaling pathway. Activation of AMPK leads to the inhibition of anabolic pathways (e.g., protein and fatty acid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake) to restore cellular energy balance.[12]
Stimulator of Interferon Genes (STING) Pathway:
Cyclic dinucleotide (CDN) derivatives of 7-deazaadenosine have been shown to be potent agonists of the STING pathway.[13] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and CDNs, leading to the production of type I interferons and other pro-inflammatory cytokines. This makes 7-deazaadenosine-based CDNs promising candidates for cancer immunotherapy and vaccine adjuvants.
References
- 1. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 2. 7-Deazaadenosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 7-Deazaadenosine 5'-phosphate_TargetMol [targetmol.com]
- 10. Natural activators of adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression and activity of the 5'-adenosine monophosphate-activated protein kinase pathway in selected tissues during chicken embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule adenosine 5′-monophosphate activated protein kinase (AMPK) modulators and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
